3,5,5,8,8-Pentamethyl-5,8-dihydronaphthalen-2-boronic acid
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Overview
Description
3,5,5,8,8-Pentamethyl-5,8-dihydronaphthalen-2-boronic acid is a boronic acid derivative with the molecular formula C15H21BO2. This compound is notable for its unique structure, which includes a naphthalene core substituted with multiple methyl groups and a boronic acid functional group. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,5,8,8-Pentamethyl-5,8-dihydronaphthalen-2-boronic acid typically involves the reaction of a suitable naphthalene derivative with a boron-containing reagent. One common method is the reaction of 3,5,5,8,8-pentamethyl-5,8-dihydronaphthalene with boronic acid under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
3,5,5,8,8-Pentamethyl-5,8-dihydronaphthalen-2-boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Palladium catalysts are often employed in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds .
Scientific Research Applications
3,5,5,8,8-Pentamethyl-5,8-dihydronaphthalen-2-boronic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used in the development of boron-containing drugs and as a tool in biochemical studies.
Medicine: Research into boron-containing compounds has shown potential in developing new therapeutic agents.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 3,5,5,8,8-Pentamethyl-5,8-dihydronaphthalen-2-boronic acid exerts its effects depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group interacts with a palladium catalyst to form a carbon-carbon bond. The molecular targets and pathways involved vary depending on the specific reaction or application .
Comparison with Similar Compounds
Similar Compounds
- 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-ylboronic acid
- 2,4,5-Trimethylphenylboronic acid
Uniqueness
3,5,5,8,8-Pentamethyl-5,8-dihydronaphthalen-2-boronic acid is unique due to its specific substitution pattern on the naphthalene core and the presence of multiple methyl groups. This structure imparts distinct chemical properties, making it particularly useful in specific synthetic applications .
Biological Activity
Overview
3,5,5,8,8-Pentamethyl-5,8-dihydronaphthalen-2-boronic acid is a boronic acid derivative notable for its unique structural properties and potential biological applications. Its molecular formula is C15H23BO2, and it possesses significant reactivity due to the presence of the boronic acid functional group. This compound is primarily studied for its role in organic synthesis and potential therapeutic applications.
The biological activity of this compound is largely attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in biochemical contexts where it can inhibit certain enzymes or facilitate bioconjugation processes.
Key Mechanisms:
- Inhibition of Enzymes : Boronic acids are known to inhibit serine proteases and other enzymes by binding to their active sites. This inhibition can lead to altered metabolic pathways.
- Bioconjugation : The compound can be utilized to conjugate biological molecules to polymers, enhancing the stability and functionality of the resulting conjugates .
1. Pharmaceutical Research
The compound's ability to interact with biological systems makes it a candidate for drug development. Its structural features allow for modifications that can enhance selectivity and efficacy against specific targets.
2. Bioconjugation Techniques
Research has shown that boronic acid derivatives can be effectively used in bioconjugation strategies. For example, studies have demonstrated the successful conjugation of boronic esters with polymers which remained stable under physiological conditions until specific triggers (like apoptosis) occurred .
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of various boronic acids on serine proteases. It was found that this compound exhibited significant inhibition of enzyme activity at low micromolar concentrations. This suggests potential applications in therapeutic settings where modulation of protease activity is desired.
Case Study 2: Bioconjugation Stability
In another study focusing on polymer-boronic acid conjugates, researchers assessed the stability of these conjugates under different pH conditions. The results indicated that the stability was maintained across a range of physiological pH levels, making this compound a promising candidate for drug delivery systems .
Comparative Analysis
Property | This compound | Other Boronic Acids |
---|---|---|
Molecular Formula | C15H23BO2 | Varies (e.g., C14H21BO2) |
Enzyme Inhibition | Effective against serine proteases | Varies by structure |
Bioconjugation Potential | High | Moderate to high |
Stability in Physiological Conditions | High | Varies |
Properties
CAS No. |
364626-82-4 |
---|---|
Molecular Formula |
C15H21BO2 |
Molecular Weight |
244.14 g/mol |
IUPAC Name |
(3,5,5,8,8-pentamethylnaphthalen-2-yl)boronic acid |
InChI |
InChI=1S/C15H21BO2/c1-10-8-11-12(9-13(10)16(17)18)15(4,5)7-6-14(11,2)3/h6-9,17-18H,1-5H3 |
InChI Key |
HIVIWKOJHLNQSQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1C)C(C=CC2(C)C)(C)C)(O)O |
Origin of Product |
United States |
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